N-Methyl-(1-methylazetidin-3-YL)methanamine

Physicochemical Property Analysis Drug Discovery Medicinal Chemistry

N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS 864350-83-4), also designated N,1-Dimethyl-3-azetidinemethanamine, is a synthetic organic compound categorized within the azetidine class. Its molecular structure comprises a strained four-membered azetidine ring substituted with a methyl group at the N-1 position and a methanamine moiety at the C-3 position, resulting in a molecular formula of C₆H₁₄N₂ and a molecular weight of 114.19 g/mol.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 864350-83-4
Cat. No. B1603886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-(1-methylazetidin-3-YL)methanamine
CAS864350-83-4
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCNCC1CN(C1)C
InChIInChI=1S/C6H14N2/c1-7-3-6-4-8(2)5-6/h6-7H,3-5H2,1-2H3
InChIKeyLPXOXONOLFNMPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS 864350-83-4): Molecular Building Block for Pharmaceutical R&D and Procurement


N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS 864350-83-4), also designated N,1-Dimethyl-3-azetidinemethanamine, is a synthetic organic compound categorized within the azetidine class. Its molecular structure comprises a strained four-membered azetidine ring substituted with a methyl group at the N-1 position and a methanamine moiety at the C-3 position, resulting in a molecular formula of C₆H₁₄N₂ and a molecular weight of 114.19 g/mol . This compound serves as a versatile nitrogen-containing heterocyclic building block, facilitating the synthesis of complex organic molecules in medicinal chemistry and drug discovery programs . The presence of both a tertiary amine within the azetidine ring and a secondary amine in the methanamine group provides multiple reactive handles for downstream functionalization, making it a valuable intermediate for generating diverse compound libraries [1].

Why N-Methyl-(1-methylazetidin-3-yl)methanamine Cannot Be Directly Replaced with Common Azetidine or Pyrrolidine Analogs


Direct substitution of N-Methyl-(1-methylazetidin-3-yl)methanamine with structurally similar analogs—such as unsubstituted azetidine, (1-methylazetidin-3-yl)methanamine, or pyrrolidine derivatives—is precluded by distinct electronic and steric properties that critically influence downstream synthetic utility and biological activity. The compound possesses a unique dual-amine functionality: a tertiary amine within the azetidine ring (N-methylated) and a secondary amine in the exocyclic methanamine group, enabling orthogonal protection and selective functionalization strategies not accessible to simpler analogs . The azetidine ring itself imposes significant ring strain (bond angles approximately 90°), which enhances reactivity in ring-opening transformations and alters pKa values compared to larger saturated heterocycles like pyrrolidine . Furthermore, the N-methyl substitution on the azetidine ring modulates the basicity and lipophilicity of the scaffold, directly impacting pharmacokinetic properties such as membrane permeability and metabolic stability in drug candidates . A comprehensive systematic study of fluorinated saturated heterocyclic amines demonstrated that pKa and LogP values are significantly influenced by ring size (azetidine vs. pyrrolidine vs. piperidine), with azetidines generally exhibiting distinct basicity profiles due to increased s-character of the nitrogen lone pair [1]. Consequently, substituting this compound with an alternative building block would alter the physicochemical landscape of the final product, potentially compromising target binding, solubility, or overall efficacy. The evidence presented below quantifies these differentiation dimensions.

Quantitative Differentiation of N-Methyl-(1-methylazetidin-3-yl)methanamine from Azetidine Analogs: pKa, KHK Inhibition, and Procurement-Grade Purity


Predicted pKa of N-Methyl-(1-methylazetidin-3-yl)methanamine: Basicity Modulation Relative to Parent Azetidine Scaffolds

The predicted acid dissociation constant (pKa) for N-Methyl-(1-methylazetidin-3-yl)methanamine is 10.23 ± 0.10 . This value is notably lower than the pKa of unsubstituted azetidine (pKa ≈ 11.3) and slightly lower than the pKa of (1-methylazetidin-3-yl)methanamine (pKa not explicitly reported but anticipated to be higher due to reduced N-alkylation). The reduction in basicity relative to unsubstituted azetidine is attributed to the inductive electron-withdrawing effect of the N-methyl substitution on the azetidine ring, combined with the steric and electronic influence of the exocyclic methanamine group. In the context of drug design, a pKa near 10.23 indicates that the compound will be predominantly protonated at physiological pH (7.4), influencing its solubility, membrane permeability, and binding to biological targets. This predicted pKa value aligns with systematic studies showing that N-alkylation of azetidines typically lowers pKa by 0.5-1.0 units compared to the parent heterocycle [1].

Physicochemical Property Analysis Drug Discovery Medicinal Chemistry

Ketohexokinase (KHK) Inhibitory Activity of Compounds Incorporating the 1-Methylazetidin-3-yl Moiety: Single-Digit Nanomolar IC₅₀

A compound incorporating the 1-methylazetidin-3-yl moiety as a key structural element demonstrated potent inhibition of human Ketohexokinase (KHK) with an IC₅₀ of 1.59 nM in an enzymatic assay measuring fructose-1-phosphate (FIP) production [1]. This potent sub-nanomolar activity is a critical differentiator, as KHK is a therapeutic target for metabolic disorders including fructose intolerance and non-alcoholic fatty liver disease (NAFLD). While N-Methyl-(1-methylazetidin-3-yl)methanamine itself is a building block rather than a final drug candidate, the 1-methylazetidin-3-yl scaffold is the pharmacophoric element responsible for this potent target engagement. In contrast, related azetidine building blocks lacking the N-methyl substitution or the exocyclic amine functionality generally exhibit significantly reduced potency in similar assays, with IC₅₀ values often exceeding 100 nM or demonstrating no measurable inhibition at concentrations up to 10 µM [2]. This supports the use of the specific N-methyl-(1-methylazetidin-3-yl)methanamine scaffold as a privileged building block for generating high-affinity KHK inhibitors.

Ketohexokinase (KHK) Inhibition Metabolic Disease Medicinal Chemistry

Procurement-Grade Purity Specifications: 95% to 98% by HPLC or GC, Differentiating from Research-Only Impure Batches

Commercially available N-Methyl-(1-methylazetidin-3-yl)methanamine is offered with a minimum purity specification of 95% (HPLC or GC) from established suppliers such as AKSci and Amatek Scientific , with select vendors providing higher purity grades up to 98% . This contrasts with lower-purity batches (often 90% or less) that may be encountered from non-specialized chemical suppliers or in-house syntheses lacking rigorous purification. The presence of even 5% impurities—particularly regioisomeric azetidine derivatives or residual synthetic intermediates—can significantly confound biological assay results, leading to false positives or incorrect SAR conclusions. Furthermore, the compound is supplied as the free base rather than a hydrochloride salt, offering greater flexibility for downstream reactions requiring anhydrous conditions or base-sensitive transformations. Procurement of high-purity material (≥95%) ensures batch-to-batch reproducibility in synthetic campaigns and minimizes the need for additional purification steps prior to use in medicinal chemistry programs.

Chemical Procurement Quality Assurance Synthetic Chemistry

Physicochemical Profile: Boiling Point, Density, and Flash Point Differentiation from Parent Azetidine

The experimentally determined or predicted physicochemical properties of N-Methyl-(1-methylazetidin-3-yl)methanamine include a boiling point of 130°C, a density of 0.889 g/cm³, and a flash point of 30°C . These values are significantly different from those of the parent azetidine (boiling point ~61-62°C, density ~0.843 g/cm³) and from (1-methylazetidin-3-yl)methanamine (boiling point ~111.5°C, density ~0.9 g/cm³) [1]. The elevated boiling point of N-Methyl-(1-methylazetidin-3-yl)methanamine compared to azetidine (130°C vs. 61-62°C) is a direct consequence of increased molecular weight (114.19 g/mol vs. 57.09 g/mol) and enhanced intermolecular interactions (hydrogen bonding capacity from the secondary amine). The low flash point of 30°C classifies the compound as a flammable liquid (Flam. Liq. 3, H226), necessitating specific handling and storage precautions . These distinct physical properties inform downstream synthetic planning, including solvent selection for reactions, vacuum distillation conditions for purification, and safety protocols for large-scale handling in process chemistry settings.

Physicochemical Characterization Synthetic Chemistry Process Chemistry

Recommended Research and Industrial Applications for N-Methyl-(1-methylazetidin-3-yl)methanamine Based on Quantitative Differentiation


Synthesis of High-Affinity Ketohexokinase (KHK) Inhibitors for Metabolic Disease Programs

Given the sub-nanomolar IC₅₀ (1.59 nM) observed for KHK inhibitors incorporating the 1-methylazetidin-3-yl scaffold [1], N-Methyl-(1-methylazetidin-3-yl)methanamine is ideally suited as a key building block for generating potent KHK inhibitors. KHK is a validated target for fructose intolerance, non-alcoholic fatty liver disease (NAFLD), and related metabolic disorders. The compound's dual-amine functionality enables efficient conjugation to pyrazole, pyrimidine, or other heteroaromatic cores via reductive amination or nucleophilic aromatic substitution, enabling rapid SAR exploration. Procurement of high-purity material (≥95%) is essential to avoid confounding biological readouts in these sensitive enzymatic assays.

Construction of CNS-Penetrant Drug Candidates via pKa-Modulated Scaffold Optimization

The predicted pKa of 10.23 ± 0.10 for N-Methyl-(1-methylazetidin-3-yl)methanamine positions it as a valuable building block for optimizing the basicity and CNS penetration of drug candidates. Azetidine-containing compounds have been shown to exhibit favorable brain penetration due to their compact size and appropriate basicity profiles . By incorporating this building block, medicinal chemists can fine-tune the pKa of lead compounds to achieve the desired balance between solubility and passive permeability across the blood-brain barrier, a critical parameter in CNS drug discovery programs targeting neurological and psychiatric disorders.

Orthogonal Protection and Sequential Derivatization in Complex Molecule Synthesis

The presence of both a tertiary amine (within the N-methylazetidine ring) and a secondary amine (exocyclic methanamine) provides orthogonal handles for selective protection and sequential functionalization . This feature is particularly advantageous in the synthesis of complex bioactive molecules or peptidomimetics where precise control over amine reactivity is required. The strained azetidine ring also offers the potential for ring-opening reactions under mild conditions, enabling access to diverse chemical space not accessible with more flexible amine scaffolds. The high commercial purity (95-98%) ensures minimal interference from impurities during multi-step synthetic sequences.

Large-Scale Process Chemistry: Safe Handling and Purification Based on Physicochemical Properties

The experimentally determined boiling point (130°C) and flash point (30°C) of N-Methyl-(1-methylazetidin-3-yl)methanamine inform safe large-scale handling and purification protocols in process chemistry settings. The compound's classification as a flammable liquid (Flam. Liq. 3, H226) mandates appropriate storage conditions (2-8°C, protected from light) and the use of explosion-proof equipment during distillation or other unit operations. The density (0.889 g/cm³) facilitates accurate volumetric dispensing in automated synthesis platforms, while the moderate boiling point enables purification by vacuum distillation without thermal decomposition, a common challenge with more sensitive azetidine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-(1-methylazetidin-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.